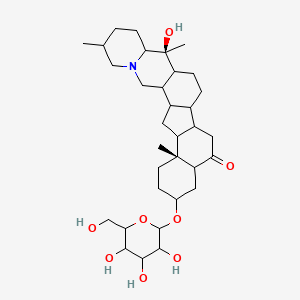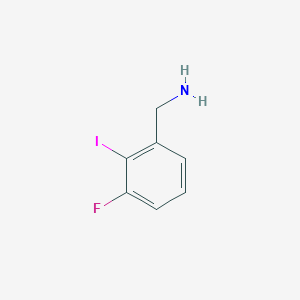
(3-Fluoro-2-iodophenyl)methanamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3-Fluoro-2-iodophenyl)methanamine is an organic compound with the molecular formula C7H7FIN It is a derivative of phenylmethanamine, where the phenyl ring is substituted with a fluorine atom at the 3-position and an iodine atom at the 2-position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (3-Fluoro-2-iodophenyl)methanamine typically involves multi-step organic reactions. One common method starts with the nitration of a suitable precursor, followed by reduction to introduce the amine group. The fluorine and iodine atoms are then introduced through halogenation reactions. For example, starting from o-methylphenol, nitration can selectively generate a key intermediate, which is then subjected to halogenation to introduce the fluorine and iodine atoms .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of efficient catalysts, optimized reaction conditions, and continuous flow processes to ensure high yield and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
(3-Fluoro-2-iodophenyl)methanamine can undergo various types of chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction: The amine group can be oxidized to form corresponding imines or reduced to form secondary amines.
Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium cyanide, and other nucleophiles.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Coupling Reactions: Palladium catalysts and boronic acids are typically used in Suzuki-Miyaura coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield azides or nitriles, while coupling reactions can produce biaryl compounds.
Wissenschaftliche Forschungsanwendungen
(3-Fluoro-2-iodophenyl)methanamine has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules through coupling reactions.
Biology: The compound can be used in the synthesis of biologically active molecules, including potential pharmaceuticals.
Medicine: Research into its derivatives may lead to the development of new drugs with improved efficacy and reduced side effects.
Industry: It is used in the production of advanced materials, including polymers and specialty chemicals
Wirkmechanismus
The mechanism of action of (3-Fluoro-2-iodophenyl)methanamine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of fluorine and iodine atoms can influence the compound’s binding affinity and selectivity, leading to specific biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(3-Fluoro-5-iodophenyl)methanamine: Similar structure but with different substitution pattern.
(3-Fluoro-4-iodophenyl)methanamine: Another isomer with a different position of the iodine atom.
Uniqueness
(3-Fluoro-2-iodophenyl)methanamine is unique due to its specific substitution pattern, which can influence its reactivity and interactions with other molecules. The combination of fluorine and iodine atoms provides a distinct set of chemical properties, making it valuable for various applications in research and industry .
Eigenschaften
Molekularformel |
C7H7FIN |
|---|---|
Molekulargewicht |
251.04 g/mol |
IUPAC-Name |
(3-fluoro-2-iodophenyl)methanamine |
InChI |
InChI=1S/C7H7FIN/c8-6-3-1-2-5(4-10)7(6)9/h1-3H,4,10H2 |
InChI-Schlüssel |
XGQXMEQPZZNICC-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=C(C(=C1)F)I)CN |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


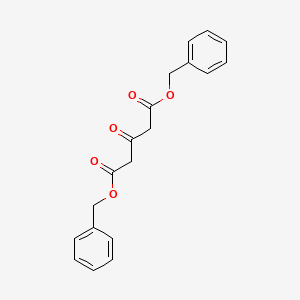
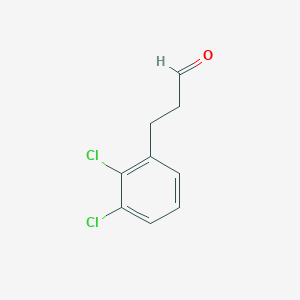


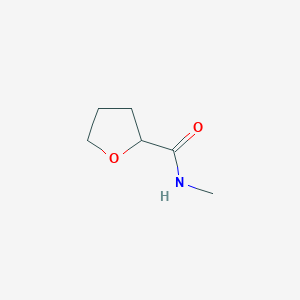

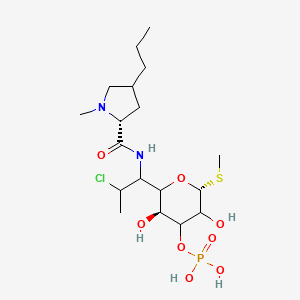
![N-[6-(3-Chlorophenyl)-4-(trifluoromethyl)pyrimidin-2-yl]glycine](/img/structure/B12439836.png)

![[17-Acetyl-11-acetyloxy-3-[5-[5-(3,5-dihydroxy-4-methoxy-6-methyloxan-2-yl)oxy-4-methoxy-6-methyloxan-2-yl]oxy-4-methoxy-6-methyloxan-2-yl]oxy-14-hydroxy-10,13-dimethyl-1,2,3,4,7,8,9,11,12,15,16,17-dodecahydrocyclopenta[a]phenanthren-12-yl] 3-methylbutanoate](/img/structure/B12439859.png)
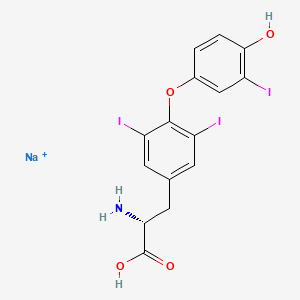

![2-[2-(Methylamino)ethyl]-1,2-thiazolidine-1,1-dione hydrochloride](/img/structure/B12439870.png)
